![molecular formula C7H16ClNO2 B3042748 (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-69-1](/img/structure/B3042748.png)
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride
Overview
Description
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is an amino acid derivative. It falls within the category of leucine derivatives .
Molecular Structure Analysis
The molecular formula of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is C7H16ClNO2 . It consists of a pentanoic acid backbone with a methylamino group and a methyl substituent. The hydrochloride salt forms due to the presence of the chloride ion .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in synthesizing specific amino acids like (2R, 3S, 4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic Acid, which are present in antibiotics such as pyridomycin (Kinoshita & Mariyama, 1975).
- It's employed in the stereoselective synthesis of protected non-coded amino acids, significant in medicinal chemistry (Tarver, Terranova, & Joullié, 2004).
Biomedical Research
- This compound is studied for its potential in restricting brain phenylalanine transport, which is crucial for managing phenylketonuria (PKU), a genetic disorder (Vogel et al., 2013).
- It has been used in the synthesis of L-2-Amino-5-arylpentanoic Acids, which are key constituents in AM-toxins, a group of phytotoxic compounds (Shimohigashi, Lee, & Izumiya, 1976).
Chemical Analysis and Extraction Techniques
- The compound finds applications in selective extraction and separation processes, such as the extraction of iron(III) with 4-methylpentan-2-ol (Gawali & Shinde, 1974).
- It is integral in the synthesis of various chemical compounds, like 4-OXO-5-aminopentanoic acid hydrochloride, which has diverse applications in organic chemistry (Zav’yalov & Zavozin, 1987).
Spectroscopic Characterization and Drug Analysis
- The compound is used in identifying and characterizing novel substances, exemplified in the spectroscopic studies of selected cathinones (Nycz et al., 2016).
- In drug analysis, it aids in the characterization of designer drugs, as seen in the study of pentedrone and pentylone (Westphal et al., 2012).
Pharmaceutical Development
- It's used in the development of new cerebral vasodilators, such as the synthesis and characterization of YC-93, a compound with potential in treating cerebrovascular diseases (Higuchi, Sasaki, & Sado, 1975).
properties
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride | |
CAS RN |
66866-69-1 | |
Record name | L-Leucine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66866-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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